molecular formula C22H28N2O4S B2908305 2-[4-(propan-2-yl)phenoxy]-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide CAS No. 921897-92-9

2-[4-(propan-2-yl)phenoxy]-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide

Cat. No.: B2908305
CAS No.: 921897-92-9
M. Wt: 416.54
InChI Key: WNHNWELGWCZIKS-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class of organic molecules, characterized by a phenoxyacetamide backbone substituted with a propan-2-yl group at the para position of the phenyl ring and a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety linked via an ethyl spacer. Its molecular complexity distinguishes it from simpler acetamide derivatives, making it a candidate for specialized applications in medicinal chemistry or materials science .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17(2)18-7-9-21(10-8-18)28-16-22(25)23-12-14-29(26,27)24-13-11-19-5-3-4-6-20(19)15-24/h3-10,17H,11-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHNWELGWCZIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: 2-(4-Isopropylphenoxy)-N-[4-(Isopropylsulfamoyl)phenyl]acetamide ()

Key Differences :

  • Sulfonamide Substituent: The analogous compound replaces the tetrahydroisoquinoline-sulfonyl group with an isopropylsulfamoyl moiety. This reduces steric bulk and eliminates the fused bicyclic system, likely altering binding affinity to biological targets.
  • Positioning : The sulfonamide group in the analog is directly attached to a phenyl ring, whereas the target compound incorporates an ethyl spacer, enhancing conformational flexibility.

Implications :

  • Solubility: The isopropylsulfamoyl group may improve aqueous solubility compared to the tetrahydroisoquinoline-sulfonyl group, which introduces hydrophobicity.
  • Bioactivity: The tetrahydroisoquinoline moiety in the target compound could enhance interactions with enzymes or receptors (e.g., proteases or G-protein-coupled receptors) due to its rigid, planar structure .

Pharmacopeial Acetamide Derivatives ()

Compounds listed in Pharmacopeial Forum (e.g., entries e–l ) share the acetamide core but differ in substituents:

  • Substituent Variations: Amino/Formamido/Acetamido Groups: Compounds e, f, and g feature hydroxy, formamido, and acetamido substituents, respectively, which modulate hydrogen-bonding capacity and metabolic stability.

Comparison with Target Compound :

  • Complexity: The target compound’s tetrahydroisoquinoline-sulfonyl group is structurally distinct from the linear or monocyclic substituents in Pharmacopeial analogs.
  • Therapeutic Potential: Compounds k and l incorporate tetrahydropyrimidinyl groups, suggesting protease inhibition applications. The target compound’s sulfonamide-ethyl linker may similarly target enzymes but with altered selectivity .

N-(Substituted Phenyl)acetamide Intermediates ()

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide and related derivatives are intermediates for heterocyclic synthesis. These compounds lack the extended sulfonamide-ethyl or fused bicyclic systems seen in the target compound.

Functional Contrast :

  • Synthetic Utility : Simple substituted phenylacetamides (e.g., nitro or chloro derivatives) serve as precursors for heterocycles like thiadiazoles or piperazinediones. The target compound’s complexity suggests it may be an end product rather than an intermediate.
  • Interactions: The nitro group in ’s compound introduces electron-withdrawing effects, whereas the tetrahydroisoquinoline-sulfonyl group in the target compound provides electron-rich regions for π-π stacking .

Data Table: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Tetrahydroisoquinoline-2-sulfonyl, isopropylphenoxy ~450 (estimated) Enzyme inhibition, receptor binding
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide Isopropylsulfamoyl ~390 Intermediate, solubility studies
Pharmacopeial Compound k Tetrahydropyrimidinyl, dimethylphenoxy ~600 Protease inhibition
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, methylsulfonyl ~290 Heterocyclic synthesis

Research Findings and Implications

  • Target Compound Advantages: The tetrahydroisoquinoline-sulfonyl group may confer enhanced binding to hydrophobic enzyme pockets compared to simpler sulfonamides .
  • Limitations : Higher molecular weight (~450 g/mol) could reduce bioavailability, necessitating formulation optimization.
  • Synthetic Challenges : The ethyl spacer and fused bicyclic system may complicate synthesis compared to analogs in and , requiring multi-step protocols .

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